3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole
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Overview
Description
3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole is a heterocyclic compound belonging to the class of 1,2,4-triazoles These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole typically involves the reaction of arylglyoxal hydrates with N-alkoxyureas in acetic acid. This reaction selectively forms 3-alkoxy-5-arylimidazolidine-2,4-diones, which can be further processed to yield the desired triazole compound . The reaction conditions usually involve maintaining the reaction mixture at a temperature range of 15-20°C for 24-96 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of recyclable ionic liquids as solvents can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield triazol-3-ones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride in pyridine is often used for reduction reactions.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, triazol-3-ones, and other heterocyclic compounds .
Scientific Research Applications
3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of sensors, photo stabilizers, and erosion inhibitors.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, leading to various biological effects such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-5-phenylimidazolidine-2,4-dione
- 3-Ethoxy-5-phenylimidazolidine-2,4-dione
- 3-Butoxy-5-(4-chlorophenyl)imidazolidine-2,4-dione
Uniqueness
3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
62036-07-1 |
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Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-11-12-10(13-14-11)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3,(H,12,13,14) |
InChI Key |
UYDXTGWDFJUSKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NNC(=N1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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